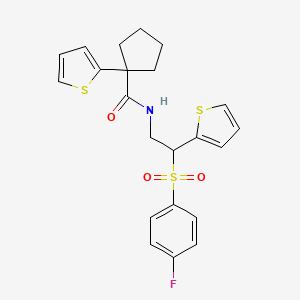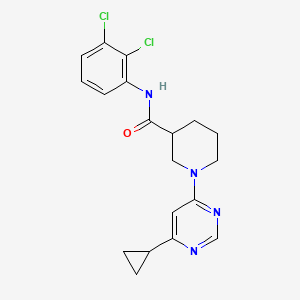
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA aminotransferase (GABA-AT). GABA-AT is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has shown potential in antimicrobial applications. For instance, derivatives of the chemical structure have demonstrated significant antibacterial and antifungal activities. Compounds with structural variations akin to this chemical have been synthesized and tested against organisms like S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. Some derivatives exhibited excellent activity compared to standard drugs like ampicillin (N. Patel & S. D. Patel, 2010).
Receptor Antagonist Studies
The compound and its derivatives have been actively studied as antagonists for specific receptors. Notably, certain pyrazole derivatives structurally related to this compound have been identified as potent, specific antagonists for brain cannabinoid receptors. These derivatives have been instrumental in understanding receptor binding sites and serving as pharmacological probes. The structural requirements for potent antagonistic activity against cannabinoid CB1 receptors have been outlined based on derivatives of this compound (R. Lan et al., 1999). Additionally, the molecular interaction of similar antagonists with the CB1 cannabinoid receptor has been thoroughly analyzed, contributing significantly to the development of unified pharmacophore models for cannabinoid receptor ligands (J. Shim et al., 2002).
Process Development for Pharmaceutical Applications
The compound's derivatives have been part of process development for pharmaceutical applications. For instance, a potent calcitonin gene-related peptide (CGRP) receptor antagonist structurally related to this compound has been synthesized, demonstrating a convergent, stereoselective, and economical process applicable on a multikilogram scale (Reginald O. Cann et al., 2012).
Inhibition of Viral Enzymes
Derivatives of this compound have been explored as inhibitors of viral enzymes. For example, the piperidine-4-yl-aminopyrimidine class, including derivatives of this chemical structure, has been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, displaying potent activity against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Guozhi Tang et al., 2010).
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O/c20-14-4-1-5-15(18(14)21)24-19(26)13-3-2-8-25(10-13)17-9-16(12-6-7-12)22-11-23-17/h1,4-5,9,11-13H,2-3,6-8,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJQFWLGLHMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
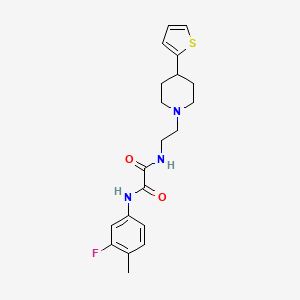
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
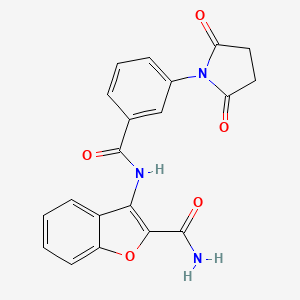
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)
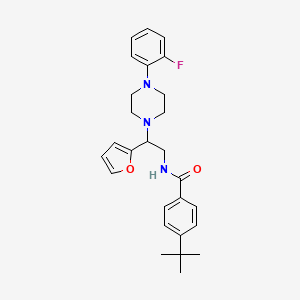
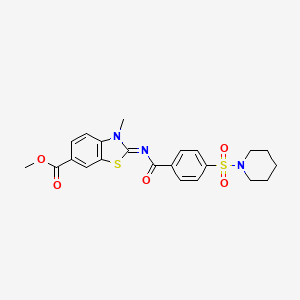

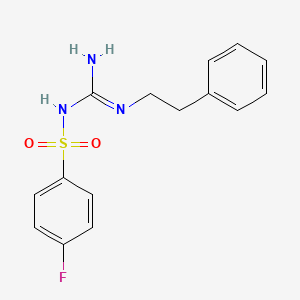
![(E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2630703.png)
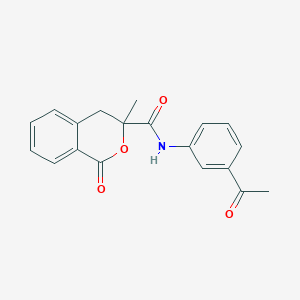

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)
